

An In-depth Technical Guide to BI 653048 Phosphate for Inflammation Research

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Compound of Interest

Compound Name: BI 653048 phosphate

Cat. No.: B12294497

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This technical guide provides a comprehensive overview of **BI 653048 phosphate**, a selective glucocorticoid receptor (GR) agonist, for its application in inflammation research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.

Core Concepts: A Dissociated Glucocorticoid Receptor Agonist

BI 653048 is a non-steroidal, orally active, and selective agonist of the glucocorticoid receptor. [1] Its primary characteristic is its "dissociated" profile, which distinguishes it from traditional glucocorticoids. This dissociation refers to the compound's ability to separate the two main signaling pathways of the GR: transrepression and transactivation. [2][3]

It is hypothesized that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, where the GR, in its monomeric form, interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). [3][4] Conversely, many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and osteoporosis, are thought to arise from transactivation, where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. [3][4]

BI 653048 was designed to preferentially induce transrepression over transactivation, with the aim of retaining potent anti-inflammatory efficacy while minimizing the side-effect profile associated with conventional glucocorticoid therapy.^[4]

Quantitative Data Summary

The following tables summarize the key in vitro, in vivo, and clinical pharmacokinetic and pharmacodynamic data for BI 653048.

Table 1: In Vitro Activity of BI 653048

Parameter	Value	Species/Cell Line	Assay Details	Reference
GR Binding Affinity (IC ₅₀)	55 nM	Human	Radioligand binding assay.	[1]
IL-6 Inhibition (IC ₅₀)	23 nM	Human Foreskin Fibroblasts	IL-1 β -induced IL-6 production.	[4]
TNF- α Inhibition (IC ₅₀)	38 nM	Human PBMCs	LPS-induced TNF- α production.	[4]
MMTV Transactivation (Max. Efficacy)	33%	-	MMTV reporter gene assay, relative to dexamethasone.	[2][3]
Osteocalcin Production (Max. Efficacy)	39%	-	Osteoblast osteocalcin production assay, relative to dexamethasone.	[2][3]
hERG Inhibition (IC ₅₀)	>30 μ M	Recombinant HEK293 cells	Patch-clamp assay.	[1]
CYP450 Inhibition (IC ₅₀)				
CYP1A2	>50 μ M	-	-	[1]
CYP2D6	41 μ M	-	-	[1]
CYP2C9	12 μ M	-	-	[1]
CYP2C19	9 μ M	-	-	[1]
CYP3A4	8 μ M	-	-	[1]

Table 2: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis (CIA) Model

Dose	Ankle Inflammation	Pannus Formation	Cartilage Damage	Bone Resorption	Summed Histology Score	Reference
3 mg/kg/day	Non-significant decrease	Non-significant decrease	Non-significant decrease	Non-significant decrease	Non-significant decrease	[3]
10 mg/kg/day	-	Significant decrease (33%)	-	Significant decrease (33%)	Significant decrease (27%)	[3]
30 mg/kg/day	Significant decrease (87-96%)	Significant decrease (87-96%)	Significant decrease (87-96%)	Significant decrease (87-96%)	Significant decrease (87-96%)	[3]
ED ₅₀	-	-	-	-	14 mg/kg	[3]

Table 3: Pharmacokinetic Parameters of BI 653048 in Rats

Parameter	Value	Dosing	Reference
Half-life ($t_{1/2}$)	4.2 h	1 mg/kg i.v.	[2]
Clearance (% of liver blood flow)	16.6	1 mg/kg i.v.	[3]
Volume of distribution (V _{ss})	1.8 L/kg	1 mg/kg i.v.	[3]
T _{max}	1.7 h	5 mg/kg p.o.	[3]
C _{max}	1923 nM	5 mg/kg p.o.	[3]
Oral Bioavailability (F)	50%	5 mg/kg p.o.	[3]

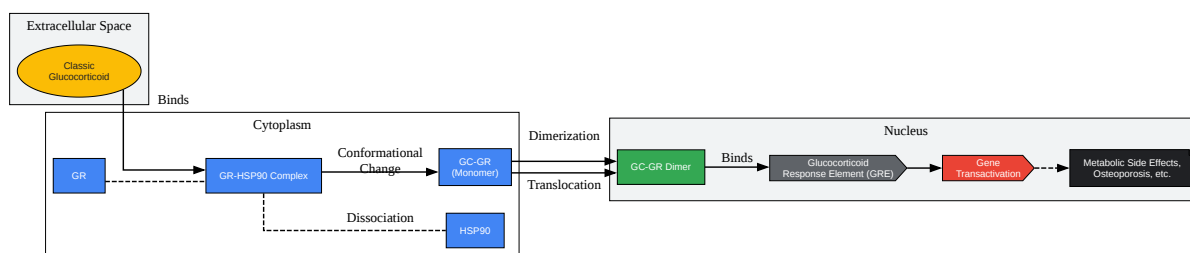
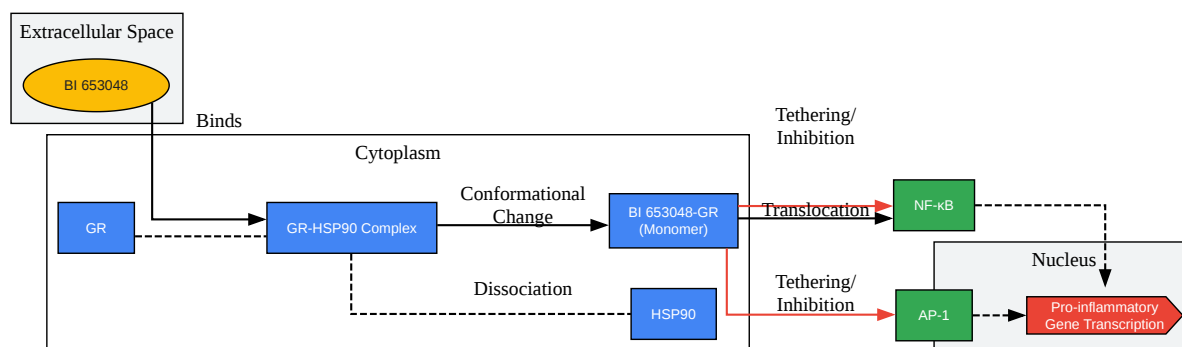
Table 4: Summary of Phase I Clinical Trial Results in Healthy Male Volunteers (BI 653048 vs. Prednisolone)

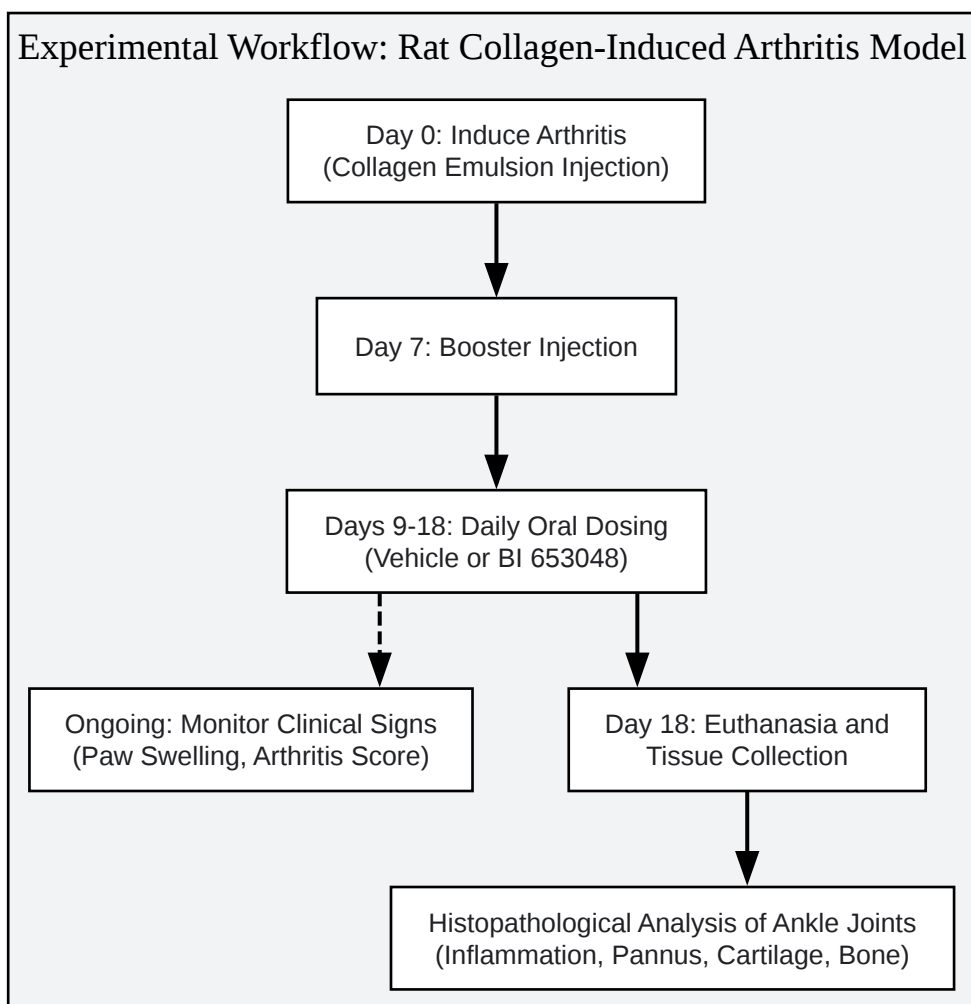
Biomarker/Parameter	BI 653048 (200 mg)	Prednisolone (20 mg)	Finding	Reference
Anti-inflammatory Efficacy	Comparable	Comparable	Comparable anti-inflammatory efficacy demonstrated in an intravenous lipopolysaccharide challenge.	[5][6]
Gene Expression (Transactivation Markers)				
FKBP5	Comparable	Comparable	Comparable expression levels observed.	[5][6]
ZBTB16	Comparable	Comparable	Comparable expression levels observed.	[5][6]
DDIT4	Comparable	Comparable	Comparable expression levels observed.	[5][6]
Gene Expression (Other)				
IL1R2	Reduced expression	-	Reduced expression versus prednisolone.	[5][6]
ITGB3	Reduced expression	-	Reduced expression versus prednisolone.	[5][6]

SDPR	Reduced expression	-	Reduced expression versus prednisolone.	[5] [6]
Metabolic Markers				
C-peptide, Glucose, Insulin	Moderate changes	-	Moderate changes compared with prednisolone.	[5] [6]
Bone Formation Marker				
Osteocalcin	Greater reduction	-	A greater reduction of osteocalcin was observed with BI 653048.	[5] [6]
Endocrine Marker				
Cortisol	Moderate changes	-	Moderate changes compared with prednisolone.	[5] [6]
Safety	Well-tolerated	-	BI 653048 was well-tolerated.	[5] [6]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of BI 653048.





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